molecular formula C5H2Br2FN B137011 3,4-Dibromo-2-fluoropyridine CAS No. 137718-84-4

3,4-Dibromo-2-fluoropyridine

Cat. No.: B137011
CAS No.: 137718-84-4
M. Wt: 254.88 g/mol
InChI Key: RALUGCFMNLTFAK-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly and cost-effective brominating agents is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Reduction Products: The corresponding fluoropyridine derivatives are obtained after reduction.

Scientific Research Applications

3,4-Dibromo-2-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological processes.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target.

Comparison with Similar Compounds

    3,4-Difluoropyridine: Similar in structure but with fluorine atoms instead of bromine.

    2,3,4-Trifluoropyridine: Contains three fluorine atoms, offering different reactivity and properties.

    3,4-Dichloropyridine: Chlorine atoms replace bromine, affecting the compound’s reactivity and applications.

Uniqueness: 3,4-Dibromo-2-fluoropyridine is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity in certain chemical reactions and its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3,4-dibromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALUGCFMNLTFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568806
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137718-84-4
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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